molecular formula C11H13NO B14714502 5-Methyl-1-oxo-3-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole CAS No. 13673-04-6

5-Methyl-1-oxo-3-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole

Cat. No.: B14714502
CAS No.: 13673-04-6
M. Wt: 175.23 g/mol
InChI Key: XRZWMVOHGYFKMJ-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-1-pyrroline 1-oxide is a heterocyclic organic compound that belongs to the class of pyrrolines Pyrrolines are five-membered nitrogen-containing rings that exhibit aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-1-pyrroline 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-vinylpyrrolidin-2-one with ethyl benzoate in the presence of sodium hydride and toluene. The reaction mixture is heated at reflux, followed by the addition of hydrochloric acid and tetrahydrofuran. The product is then extracted and purified through distillation .

Industrial Production Methods

Industrial production of 2-Methyl-4-phenyl-1-pyrroline 1-oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process typically includes steps such as solvent extraction, distillation, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-1-pyrroline 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methylene chloride, and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced pyrroline derivatives. Substitution reactions can result in a variety of substituted pyrrolines with different functional groups.

Scientific Research Applications

2-Methyl-4-phenyl-1-pyrroline 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-1-pyrroline 1-oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-4-phenyl-1-pyrroline 1-oxide include:

    Pyrrolidine: A saturated five-membered nitrogen-containing ring.

    Pyrrole: An aromatic five-membered nitrogen-containing ring.

    Pyrrolizine: A bicyclic compound containing a pyrrole ring fused to a pyrrolidine ring.

Uniqueness

2-Methyl-4-phenyl-1-pyrroline 1-oxide is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

13673-04-6

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-methyl-1-oxido-3-phenyl-3,4-dihydro-2H-pyrrol-1-ium

InChI

InChI=1S/C11H13NO/c1-9-7-11(8-12(9)13)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3

InChI Key

XRZWMVOHGYFKMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](CC(C1)C2=CC=CC=C2)[O-]

Origin of Product

United States

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